Cycloaliphatic Epoxy Group Reactivity vs. Glycidyl Ether Silanes
The epoxy group in 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane is directly bonded to a cyclohexyl ring, creating significant ring strain that enhances its reactivity relative to linear glycidyl ether silanes. This structural feature makes it particularly suitable for UV-curable systems utilizing cationic photoinitiators [1]. The enhanced reactivity is explicitly attributed to the added strain imparted by the second ring .
| Evidence Dimension | Epoxy ring strain and reactivity |
|---|---|
| Target Compound Data | Cycloaliphatic epoxy group with higher ring strain; faster cationic polymerization |
| Comparator Or Baseline | Glycidyl ether silanes (e.g., GPTMS) with lower ring strain; slower cationic polymerization |
| Quantified Difference | Qualitative enhancement; no published quantitative kinetic constant comparison identified |
| Conditions | Cationic UV-cure formulations; epoxy ring-opening polymerization |
Why This Matters
For UV-curable coating and adhesive formulations, faster cationic polymerization translates to higher throughput and reduced energy consumption.
- [1] Gelest, Inc. 2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIMETHOXYSILANE SIE4670.0 Technical Datasheet. Gelest, Inc. View Source
